
N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, also known as QSA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. QSA has been shown to exhibit anti-inflammatory, anticancer, and antifungal properties, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Anticonvulsant Activity
Research has been directed towards the synthesis of derivatives related to N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide to evaluate their anticonvulsant properties. For instance, studies have focused on synthesizing benzylsubstituted derivatives to determine their affinity to GABAergic biotargets and estimate anticonvulsant activity using a PTZ-induced seizures model in mice. Although some compounds showed a tendency towards anticonvulsant activity, they generally did not demonstrate significant efficacy in reducing seizures compared to control substances. This research underscores the importance of the cyclic amide fragment in exhibiting anticonvulsant activity, highlighting a potential pathway for further investigation and optimization (El Kayal et al., 2022).
Antimicrobial and Antiprotozoal Activities
Another area of research involving compounds similar to N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is their antimicrobial and antiprotozoal potential. A study on newer quinoxaline-oxadiazole hybrids, which share a structural resemblance, demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This suggests that modifications of the quinazoline structure could lead to effective treatments against various microbial and protozoal infections (Patel et al., 2017).
Anti-inflammatory Properties
Compounds structurally related to N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide have also been explored for their potential anti-inflammatory effects. Research into quinazoline-containing H4 receptor compounds discovered novel dual-action H1R/H4R ligands with anti-inflammatory properties in vivo. These findings open avenues for developing treatments that address inflammation through novel mechanisms, potentially offering therapeutic benefits beyond current anti-inflammatory drugs (Smits et al., 2008).
Cancer Cell Viability and Proliferation
Additionally, the evaluation of quinoxaline derivatives for their effect on cancer cell viability and proliferation has shown that certain compounds can inhibit the growth of HCT-116 and MCF-7 cancer cells. This suggests that structural analogs of N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide could be potential candidates for anticancer drug development, with specific compounds exhibiting high inhibitory action against these cancer cell lines (El Rayes et al., 2022).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-6-7-12(8-14(11)18)21-16(22)9-23-17-13-4-2-3-5-15(13)19-10-20-17/h2-8,10H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXZDKZRHJNQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2442396.png)
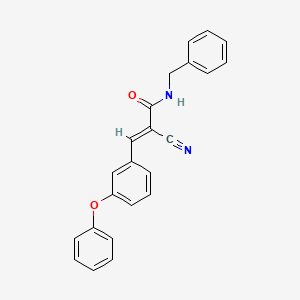
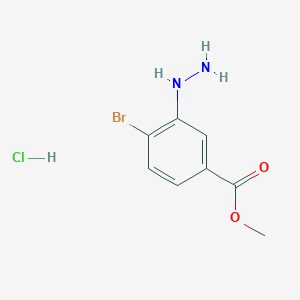
![3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2442405.png)
![2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2442406.png)
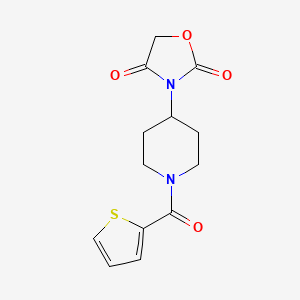
![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide](/img/structure/B2442408.png)

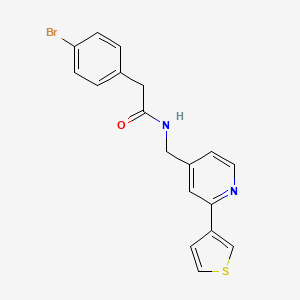
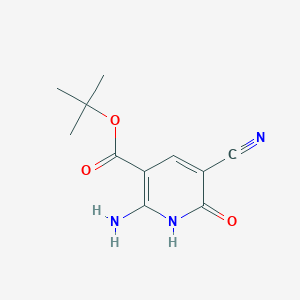
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2442413.png)
![1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2442415.png)
![3-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2442416.png)
![4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2442417.png)